kn-92
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KN-92 involves the reaction of 4-chlorocinnamylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions typically include:
Solvent: Dichloromethane or similar organic solvent
Base: Triethylamine or similar organic base
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions: KN-92 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and aromatic rings .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild to moderate conditions.
Oxidation and Reduction: this compound is relatively stable and does not readily undergo oxidation or reduction under standard laboratory conditions.
Major Products: The major products formed from substitution reactions include derivatives where the sulfonamide or aromatic groups are modified .
Scientific Research Applications
KN-92 is widely used in scientific research as a control compound to study the effects of KN-93. Its applications include:
Mechanism of Action
Comparison with Similar Compounds
KN-93: A selective inhibitor of CaMKII with significant biological activity.
KN-62: Another CaMKII inhibitor with a different mechanism of action.
KN-92 Phosphate: A phosphorylated form of this compound used in specific research applications.
Uniqueness of this compound: this compound is unique in its role as an inactive control compound. It allows researchers to distinguish the specific effects of CaMKII inhibition by KN-93 from other unrelated cellular effects .
Biological Activity
KN-92 is a structural analog of KN-93, which is recognized primarily as a specific inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). While KN-93 has been extensively studied for its inhibitory effects on CaMKII, this compound is noted for its lack of such activity. This differentiation leads to unique biological implications and potential applications in various research areas.
- Chemical Name : 2-[N-(4'-Methoxybenzenesulfonyl)]amino-N-(4'-chlorophenyl)-2-propenyl-N-methylbenzylamine phosphate
- CAS Number : 1135280-28-2
- Purity : ≥98%
- Molecular Formula : C₂₅H₃₁ClN₂O₃S
This compound does not inhibit CaMKII; however, it has been shown to interact with L-type calcium channels (specifically CaV1.2 and CaV1.3) in a manner that is independent of CaMKII activity. Research indicates that this compound can reduce the currents through these channels, which suggests a role in modulating calcium signaling pathways without directly affecting CaMKII activity .
Table 1: Comparison of this compound and KN-93
Property | This compound | KN-93 |
---|---|---|
CaMKII Inhibition | No | Yes |
Calcium Channel Effect | Reduces currents through L-type channels | Blocks depolarization-induced enhancement |
Potassium Channel Blockage | Yes (Kv1.2, Kv1.4, Kv1.5, etc.) | Not specified |
Calcium Channel Modulation
Studies have demonstrated that the application of this compound leads to a reversible reduction in the currents of L-type calcium channels, which are crucial for various physiological processes including muscle contraction and neurotransmitter release. The effect is dose-dependent and time-dependent, indicating that higher concentrations or prolonged exposure increases the impact on calcium signaling .
Potassium Channel Interaction
This compound has been identified as a blocker of several potassium channels (Kv channels), including Kv1.2, Kv1.4, Kv1.5, and others. This blockade can influence neuronal excitability and cardiac action potentials, thereby affecting overall cellular function .
Study on Calcium Transients
In a detailed examination of the effects of this compound on calcium transients in neurons, researchers found that while KN-93 effectively blocked calcium-induced facilitation, this compound did not exhibit this capability. This finding underscores the potential utility of this compound as a tool for dissecting calcium signaling pathways without the confounding effects associated with CaMKII inhibition .
NK Cell Research
Recent studies have explored the use of NK-92 cells (natural killer cells) in immunotherapy contexts. While not directly related to this compound's primary mechanism, the modulation of ion channels by compounds like this compound could influence NK cell activity indirectly through changes in cellular signaling dynamics .
Properties
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23/h3-16,26H,17-18H2,1-2H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAOVVIUGUOYHA-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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